molecular formula C7H5NO2 B145934 2-Benzoxazolinone CAS No. 59-49-4

2-Benzoxazolinone

Cat. No.: B145934
CAS No.: 59-49-4
M. Wt: 135.12 g/mol
InChI Key: ASSKVPFEZFQQNQ-UHFFFAOYSA-N
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Description

Benzoxazolinone is a heterocyclic organic compound characterized by a benzene ring fused with an oxazoline ring.

Mechanism of Action

Target of Action

2-Benzoxazolinone (BOA) is a natural chemical produced by several graminaceous crops such as rye, maize, and wheat . It has been found to have potent antibacterial properties . The primary targets of BOA are various bacterial microorganisms, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis . These bacteria are responsible for a wide range of infectious diseases, and BOA’s ability to inhibit their growth makes it a potential candidate for the development of new antibacterial drugs .

Mode of Action

It is known that boa has a strong inhibitory effect on the growth of bacterial microorganisms . It is suggested that BOA may inhibit the growth of these bacteria by interacting with their cellular components and disrupting their normal functions . In the context of HIV-1, it has been suggested that BOA and its derivatives might inhibit the virus by chelating two Mg2+ cations in the active site of the prototype foamy virus integrase .

Biochemical Pathways

BOA affects the biochemical pathways of the target organisms, leading to their growth inhibition . For instance, in radish seeds and seedlings, BOA interferes with the germination and early seedling growth, inducing biochemical alterations . It also affects the macromolecular content - proteins and carbohydrates - and activities of enzymes like amylases, proteases, polyphenol oxidases, and peroxidases .

Pharmacokinetics

It is known that boa is rapidly metabolized and is excreted in the urine, primarily in a conjugated form as the glucuronide . Less than one percent of a dose of BOA is excreted unchanged in the urine in 24 hours .

Result of Action

The result of BOA’s action is the inhibition of the growth of the target organisms. For instance, it has been found to have a wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis . In the context of HIV-1, BOA and its derivatives have been found to inhibit the virus with a significant rate .

Biochemical Analysis

Biochemical Properties

2-Benzoxazolinone interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to have antibacterial properties against different bacterial microorganisms . In a study, it was linked to a variety of hydrazones and azoles, demonstrating wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing germination and causing a delay in radicle elongation . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to have anti-HIV-1 activity, where the benzoxazolinone scaffold could be replaced with a catechol moiety in the potent but toxic integrase strand transfer inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found that the compound is readily taken up by germinated radish at a rate of 1556 nmol g−1 FW . Over time, it is translocated into radish organs, mainly into roots and cotyledons .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a concentration of 10−3 M, it reduced radish germination by 50% and caused a delay in radicle elongation . At a concentration of 10−5 M, it did not affect radish germination .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is released by the decomposition of the cyclic hydroxamic acid DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) . It also interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed and translocated into target plants . It is mainly translocated into roots and cotyledons of radish organs .

Subcellular Localization

It has been hypothesized that benzoxazinoid molecules are released into the apoplast as glucosides, and later activated by extracellular glucosidases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoxazolinone can be synthesized through various methods. One common approach involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent. This method is advantageous due to its high yield and the stability of the reagents involved . Another method involves the condensation of o-aminophenol with carbonic acid derivatives such as phosgene, carbonates, carbamates, or carbon dioxide .

Industrial Production Methods: In industrial settings, the continuous-flow Hofmann rearrangement is often employed. This method allows for the efficient production of benzoxazolinone on a large scale by optimizing reaction conditions to prevent solid accumulation and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzoxazolinone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be chlorinated to form 5-chlorobenzoxazolinone using trichloroisocyanuric acid . Additionally, it can react with alkyl β-chlorovinyl ketones, leading to the opening of the oxazoline ring .

Common Reagents and Conditions:

    Oxidation: Trichloroisocyanuric acid is commonly used for chlorination reactions.

    Reduction: Specific reducing agents can be employed depending on the desired product.

    Substitution: Various nucleophiles can be used to introduce different functional groups into the benzoxazolinone structure.

Major Products: The major products formed from these reactions include chlorinated derivatives, hydrazones, and azoles, which have been studied for their antibacterial properties .

Comparison with Similar Compounds

  • Benzoxazinoids
  • Benzisoxazoles
  • Benzoxazolone derivatives

Properties

IUPAC Name

3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSKVPFEZFQQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049324
Record name 2-Benzoxazolinone
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Benzoxazolol
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Boiling Point

335.00 °C. @ 760.00 mm Hg
Record name 2-Benzoxazolol
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719300
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

59-49-4
Record name 2(3H)-Benzoxazolone
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Record name Benzoxazolone
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Record name 2-BENZOXAZOLINONE
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Record name 2-Benzoxazolol
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Melting Point

141 - 142 °C
Record name 2-Benzoxazolol
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

Triethylamine (27.0 mL) was added to a mixture of 2-aminophenol (10 g, 91.74 mmol) in dichloromethane (200 μL) at 5° C. This was followed by the addition of a solution of bis(trichloromethyl) carbonate (9.35 g, 31.48 mmol) in dichloromethane (40 mL), while maintaining the temperature below 10° C. The resulting solution was then maintained below 10° C. for 6 hours. The reaction mixture was then quenched by the addition of water (50 mL) and ethanol (20 mL). After 0.5 hours, the mixture was concentrated and then poured into 400 mL of water. After filtration, the filter cake was washed with hydrochloric acid (10%) and water to afford 10 g (48%) of benzo[d]oxazol-2(3H)-one as an off-white solid.
Quantity
27 mL
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reactant
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10 g
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200 μL
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solvent
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9.35 g
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reactant
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40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Is prepared according to the method of paragraph C by reaction of N-propionyl-2-benzoxazolone with methoxyacetaldehyde.
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Synthesis routes and methods IV

Procedure details

A mixture of oxazolidinone of formula 32 (1.00 g, 2.25 mmol) and 10% Pd/C (150 mg) in THF (50 mL) was shaken under an atmosphere of H2 at 50 psi for 3 hours. The reaction vessel was flushed with N2, then Et3N (1.25 mL) and COCl2 (1.20 mL of a 20% solution in toluene, 2.25 mmol) were added and the reaction stirred for 2 hours. The reaction was quenched with saturated NaHCO3, filtered, and the THF removed under reduced pressure. The aqueous solution was extracted with EtOAc. The organic layer was dried (Na2SO4) and the solvent removed under reduced pressure. Purification by chromatography (silica gel 1:2 to 4:5 EtOAc: hexanes) gave a benzoxazolidinone intermediate (510 mg, 65%): 1H NMR (500 MHz, CD3OD+CDCl3) δ 7.59 (br s, 1H), 7.22 (d, J=8 Hz, 1H), 7.06 (d, J=8 Hz, 1H), 4.76-4.70 (m, 2H), 4.16-4.07 (m, 1H), 3.88-3.84 (m, 1H), 3.44 (br s, 2H), 1.41 (s, 9H); CI-MS (m/z): 350 [M+H]+.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
formula 32
Quantity
1 g
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Quantity
50 mL
Type
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150 mg
Type
catalyst
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Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Benzoxazolinone
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